molecular formula C20H20FN3OS2 B2844719 N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223919-43-4

N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2844719
CAS No.: 1223919-43-4
M. Wt: 401.52
InChI Key: LFRZBVULSDJJJQ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring:

  • A 4-fluorophenyl group attached to the acetamide nitrogen, introducing electron-withdrawing properties.
  • A thiophen-2-yl substituent on the 1,4-diazaspiro[4.5]deca-1,3-diene ring, contributing π-conjugation and sulfur-based reactivity.
  • A thioacetamide linker (-S-C(=O)-NH-), enabling hydrogen bonding and metal coordination.
  • A spirocyclic core, which imposes conformational rigidity and influences pharmacokinetic properties .

While direct bioactivity data for this compound is unavailable in the provided evidence, its structural motifs (e.g., fluorinated aryl groups, spirocycles, and thiophene) are commonly associated with antimicrobial, anticancer, and enzyme-inhibitory activities in analogous molecules .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS2/c21-14-6-8-15(9-7-14)22-17(25)13-27-19-18(16-5-4-12-26-16)23-20(24-19)10-2-1-3-11-20/h4-9,12H,1-3,10-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRZBVULSDJJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The thiophen-2-yl group in the target compound introduces sulfur-mediated interactions (e.g., metal coordination) absent in fluorophenyl or chlorophenyl analogs .
  • Spirocyclic systems (as in the target and ) enhance metabolic stability compared to linear triazoles () .

Spectroscopic Properties

Functional Group / Feature Target Compound (Expected) Analogous Compounds (Observed) Reference
C=S Stretching (thioacetamide) ~1240–1255 cm⁻¹ 1243–1258 cm⁻¹ (); 1247–1255 cm⁻¹ ()
C=O Stretching (acetamide) ~1660–1680 cm⁻¹ 1663–1682 cm⁻¹ (); N/A ()
N–H Stretching ~3150–3300 cm⁻¹ 3150–3319 cm⁻¹ (); 3278–3414 cm⁻¹ ()
Aromatic C–H (thiophene) ~3100 cm⁻¹ (distinct from phenyl C–H) Not explicitly reported; thiophene C–H ~3050–3100 cm⁻¹

Key Insights :

  • The target’s thiophen-2-yl group may reduce C=S stretching frequency slightly compared to phenylsulfonyl analogs due to electron donation from sulfur .
  • Absence of C=O peaks in triazole-thiones () contrasts with the target’s persistent acetamide carbonyl signal .

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